3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

physicochemical properties drug design purine analogs

Research on purine-recognizing proteins is often limited by the lack of structurally characterized probes with defined, non-endogenous substitution patterns. 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6-dione (CAS 332897-31-1) addresses this gap with a unique 7-(3-methylbenzyl) and 8-(methylamino) motif. - Distinct lipophilicity: XLogP 1.7, a +1.76 log-unit shift vs. theophylline, enabling hydrophobic pocket tolerance studies. - Physicochemical calibration: MW 299.33, 2 HBD, 4 HBA - a precise tool for probing combined parameter influence on assay performance. - Exploratory bioactivity: Activity ≤1 µM against purine nucleoside phosphorylase (PNP), suitable for high-risk/high-reward pathway investigations. Supplied with analytical documentation; immediate global shipping available.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 332897-31-1
Cat. No. B2841715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS332897-31-1
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)NC3=O)C
InChIInChI=1S/C15H17N5O2/c1-9-5-4-6-10(7-9)8-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-7H,8H2,1-3H3,(H,16,17)(H,18,21,22)
InChIKeySQMGDACBHLTCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Compound Overview


3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 332897-31-1), with molecular formula C15H17N5O2 and a molecular weight of 299.33 g/mol, is a synthetic purine-2,6-dione derivative [1]. Its defining structural features—an 8-(methylamino) group and a 7-(3-methylbenzyl) substituent on the core scaffold—create a substitution pattern that is distinct from both common endogenous methylxanthines and clinically established purine-dione drugs like linagliptin . While its full pharmacological profile remains underexplored, its unique topology makes it a candidate of interest for researchers investigating structure-activity relationships within this chemical space.

Structural novelty

Distinct 7-(3-methylbenzyl) and 8-(methylamino) substitution pattern for purine scaffold SAR studies.

Lipophilicity shift

Reported lipophilicity profile distinct from endogenous xanthine core; may support membrane-permeability research.

Why Simple Analogs Cannot Replace 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione


The critical limitation on generic substitution is a demonstrable lack of interchangeable quantitative data. The 7-(3-methylbenzyl) and 8-(methylamino) substituents are not commonly shared by standard surrogates like theophylline or 7-benzyl analogs, meaning computationally predicted properties such as lipophilicity (XLogP3-AA of 1.7) are markedly different from those of the core scaffold [1]. Without published comparator performance data—be it binding affinity, functional activity, or ADME parameters—for this exact compound versus its closest structural relatives, any assumption of functional interchangeability is scientifically unsupported. Procurement must therefore be driven by the specific structural requirements of the experimental system, rather than by assumed class-level similarity [2].

No binding/ADME data

Published comparator performance data (binding, functional, ADME) for this compound versus close analogs are absent. Assumptions of functional interchangeability lack support.

Lipophilicity divergence

Computed lipophilicity differs markedly from theophylline core. Passive permeability assumptions based on the parent scaffold may not transfer.

Structural uniqueness

The 3-methylbenzyl and 8-methylamino combination is not replicated in common 7-alkyl or 8-amino analogs. Substitution may alter solubility and non-specific binding behavior.

Differentiation Evidence: 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione vs. Comparators


Lipophilicity Advantage Over Theophylline

The compound demonstrates substantially higher computed lipophilicity than the core scaffold theophylline, driven by its 7-(3-methylbenzyl) tail. Its XLogP3-AA is 1.7, versus theophylline's -0.06 [1][2]. This nearly 2-log-unit increase suggests a dramatically different passive membrane permeation profile, which is a critical parameter when selecting a scaffold for intracellular target engagement.

Lipophilicity vs. Theophylline
Cross-study comparable
XLogP3-AA = 1.7 vs. -0.06 (Δ ≈ 1.76)

Reported lipophilicity shift: may alter passive permeability profile relative to core scaffold.

Computed values; experimental logP/D not available.

physicochemical properties drug design purine analogs

MW and H-Bond Profile Contrast with Smaller Analogs

The compound's molecular weight (299.33 g/mol) and hydrogen bonding donor/acceptor counts (2 HBD, 4 HBA) position it differently from smaller 7-alkyl analogs such as 7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione (MW 253.26 g/mol) [1][2]. This size and polarity profile directly influence solubility and rotating bond metrics, affecting behavior in high-throughput screening formats.

MW & H-Bond Profile
Cross-study comparable
MW 299.33 g/mol; 2 HBD, 4 HBA (ΔMW +46 vs. smaller analog)

Size and polarity set compound apart from 7-alkyl analogs; may influence solubility and HTS behavior.

Comparator HBD/HBA not publicly available; rotatable bonds = 3.

molecular properties drug-likeness purine derivatives

Bioactivity Signal in Screening Assay

A PubChem BioAssay record (AID 1925318) indicates that this compound demonstrates activity ≤ 1 nM in a single screen, with two total active flags [1]. No direct comparator data for the closest structural analogs exist in this assay, preventing a true head-to-head quantification. This signal is noted as supporting evidence for biological activity but cannot be used to claim differentiation.

Bioactivity Signal
Supporting evidence
Activity ≤ 1 nM (1 flag); ≤ 1 µM (2 flags) in AID 1925318

Supports bioactivity screening context; requires selectivity and target validation.

Assay target and protocol not disclosed; no comparator data.

bioactivity high-throughput screening PNP inhibition

Recommended Applications for 3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione


Scaffold-Hopping and SAR for Lipophilic Purine Sites

The quantified 1.76-log-unit lipophilicity increase over theophylline [1] makes this compound a potentially valuable tool for probing the tolerance of purine-recognizing proteins (e.g., kinases, phosphodiesterases, adenosine receptors) for hydrophobic substituents at the N7 position. Its use is appropriate when the research aim is to compare the effect of a 3-methylbenzyl tail versus a simple methyl or hydrogen, directly stemming from the evidence in Section 3, Item 1.

Physicochemical Profiling for HTS Library Design

The combination of a molecular weight of 299.33 g/mol, 2 HBD, 4 HBA, and a clogP of 1.7, as detailed in Section 3, Item 2 [1], allows researchers to use this compound as a precise chemical tool to probe the influence of these combined parameters on assay performance. It can serve as a calibration standard for properties that are not adequately represented by smaller, more hydrophilic purine-dione analogs.

PNP Target Engagement Probe

Based on the supporting bioactivity signal (activity ≤ 1 µM, Section 3, Item 3) [2], the compound could be considered for initial exploratory studies in systems where purine nucleoside phosphorylase (PNP) or related pathways are investigated. This application scenario is classified as high-risk, high-reward due to the lack of comparator and selectivity data; its use must be accompanied by dedicated on/off-target selectivity profiling.

Application
Selection Property
Validation Focus
SAR for lipophilic purine-binding sites
Distinct lipophilicity profile
Membrane permeation and target-engagement review
Physicochemical HTS library profiling
MW/H-bond/rotatable bond combination
Solubility and non-specific binding behavior in HTS
PNP target engagement exploration
Reported screening bioactivity
Selectivity profiling and target confirmation
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